(r)-3-(p-Bromophenyl)-beta-alanine

Übersicht

Beschreibung

®-3-(p-Bromophenyl)-beta-alanine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bromophenyl group attached to a beta-alanine backbone, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(p-Bromophenyl)-beta-alanine typically involves the bromination of phenylalanine derivatives. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of ®-3-(p-Bromophenyl)-beta-alanine may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(p-Bromophenyl)-beta-alanine undergoes various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

Reduction: The bromine atom can be reduced to form phenylalanine derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: N

Biologische Aktivität

(R)-3-(p-Bromophenyl)-beta-alanine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and exercise physiology. This article explores the biological activity of this compound, highlighting its effects on various physiological processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

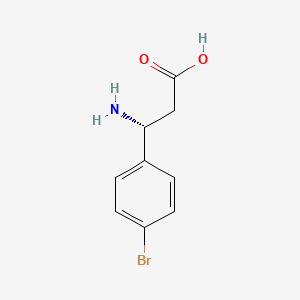

This compound is an amino acid derivative characterized by the presence of a bromophenyl group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Cell Growth : Research indicates that certain analogs of beta-alanine derivatives exhibit potent tumor cell growth inhibitory activity. The presence of bulky groups, such as bromophenyl, can enhance this effect by improving binding affinity to target sites on cancer cells .

- Beta-Alanine Supplementation Effects : Studies have shown that beta-alanine supplementation can improve exercise performance by increasing muscle carnosine levels. Carnosine acts as a buffer for hydrogen ions produced during high-intensity exercise, thereby delaying fatigue .

Antitumor Activity

A study evaluating various beta-alanine derivatives found that compounds with specific substitutions exhibited significant antitumor activity. For instance, this compound demonstrated selective cytotoxicity against specific cancer cell lines, suggesting its potential as an antitumor agent .

Exercise Performance Enhancement

Research has shown that beta-alanine supplementation leads to improved exercise performance metrics. A systematic review indicated a median improvement of 2.85% in exercise outcomes among subjects supplemented with beta-alanine, highlighting its ergogenic properties .

| Study Reference | Population | Dosage | Duration | Performance Improvement (%) |

|---|---|---|---|---|

| Sale et al. 2011 | Recreational males | 6.4 g/day | 28 days | 6.4% increase in cycle capacity |

| Smith et al. 2009 | Recreational males | 6 g/day | 21 days | 10% increase in VO2max cycling |

| Walter et al. 2010 | Recreational females | 6 g/day | 21 days | 12% increase in endurance |

Case Study on Antitumor Effects

In a controlled study involving various tumor cell lines, this compound was tested for its cytotoxic effects. The results indicated that this compound significantly inhibited the growth of specific cancer types, outperforming several other analogs in terms of potency .

Case Study on Exercise Performance

A four-week intervention involving beta-alanine supplementation demonstrated significant improvements in vertical jump and overall power performance among athletes. Participants showed enhanced capacity for high-intensity activities, underscoring the practical applications of this compound in sports nutrition .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

Chiral Building Block

(R)-3-(p-Bromophenyl)-beta-alanine serves as an important chiral building block in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities. For instance, it has been utilized in the synthesis of β-amino acid derivatives that exhibit antimicrobial properties, specifically in the preparation of antibiotics such as andrimid .

Enzyme-Catalyzed Reactions

Research indicates that phenylalanine 2,3-aminomutase (PAM) can catalyze the conversion of α-arylalanines to their β-aryl counterparts, including this compound. This biocatalytic approach is advantageous for producing enantiopure compounds efficiently . The enzyme's selectivity for different substituents on the aromatic ring can influence the reaction's outcome, showcasing the compound's potential in asymmetric synthesis.

Exercise Physiology and Performance Enhancement

Beta-Alanine Supplementation

Beta-alanine, including its derivatives like this compound, has been studied extensively for its role in enhancing athletic performance. Supplementation with beta-alanine increases muscle carnosine levels, which act as an intracellular buffer against acidosis during high-intensity exercise .

Performance Metrics

A meta-analysis of various studies indicates that daily supplementation of 4 to 6 grams over several weeks can lead to significant improvements in exercise performance:

- Time to Exhaustion : Improvements observed ranged from 10% to 14% in cycling time trials lasting between 1 to 4 minutes.

- Neuromuscular Fatigue : Beta-alanine supplementation has shown to attenuate fatigue, especially in older adults .

| Study | Population | Dosage | Duration | Performance Improvement |

|---|---|---|---|---|

| Sale et al. 2011 | Recreational males | 6.4 g/d | 28 days | +6.4% cycle capacity |

| Smith et al. 2009 | Recreational males | 6 g/d | 21 days | +13-14% TTE |

| Walter et al. 2010 | Recreational females | 6 g/d | 21 days | +12% TTE |

Case Studies and Research Findings

Case Study: Carnosine Buffering Capacity

In a study examining the effects of beta-alanine on muscle carnosine concentrations, participants who supplemented with beta-alanine showed a significant increase in muscle carnosine levels compared to placebo groups. This increase correlated with enhanced performance metrics during high-intensity interval training .

Case Study: Safety and Side Effects

A comprehensive review found that beta-alanine supplementation is generally safe for healthy individuals at recommended doses. The primary side effect reported was paraesthesia (tingling), which can be mitigated by dividing doses or using sustained-release formulations .

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUYDUXPMAYMJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352360 | |

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479074-63-0 | |

| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479074-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.